Conformational Acidity Difference: Z- vs. E-Isomer pKa Shift Compared to N-Nitrososarcosine
N-Ethyl-N-nitrosoglycine (ON-EtGly) and N-nitrososarcosine (ON-Sar, N-methyl-N-nitrosoglycine) both exhibit Z/E conformational isomerism around the N-nitroso bond, but the N-ethyl substitution in ON-EtGly significantly alters the relative acidity of these isomers. In the glycine derivative series, the E-isomer is consistently a stronger acid than the Z-isomer. Crucially, the steric bulk of the N-ethyl group in ON-EtGly, compared to the N-methyl group in ON-Sar, reduces the statistical prevalence of the Z-isomer's 7-membered intramolecular hydrogen bond (NO···HOOC), thereby shifting the Z/E equilibrium and altering the macroscopic pKa of the sample [1]. This data is critical for peptide synthesis or in vivo studies where charge state governs cellular uptake.
| Evidence Dimension | Z- vs. E-isomer acidity constant (pKa) differences and Z-isomer hydrogen bond prevalence |
|---|---|
| Target Compound Data | Z-isomer has higher pKa than E-isomer; Z-isomer stabilization by 7-membered NO···HOOC intramolecular hydrogen bond is statistically less significant than in ON-Sar [1]. |
| Comparator Or Baseline | N-nitrososarcosine (ON-Sar): Z-isomer has higher pKa than E-isomer; the 7-membered intramolecular hydrogen bond in the Z-isomer is highly statistically significant [1]. |
| Quantified Difference | Not precisely quantified in the abstract, reported as 'lesser extent' for statistical relevance of the Z-isomer hydrogen bond in ON-EtGly vs. ON-Sar [1]. |
| Conditions | 1H NMR pH titration in aqueous solution, organic magnetic resonance spectroscopy [1]. |
Why This Matters
Z/E isomerism directly controls charge state and molecular recognition; ON-EtGly's distinct isomer profile makes it a selective choice over ON-Sar for experiments sensitive to solution-phase conformation.
- [1] Liberek, B., Ciarkowski, J., Plucińska, K., & Stachowiak, K. (1982). Relationships between the acidity of the Z and E isomers of N-Nitroso-N-alkyl-α-amino acids and their conformations. Organic Magnetic Resonance, 18(3), 143-147. doi:10.1002/mrc.1270180306 View Source
